molecular formula C16H17N3O2S B2864306 2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide CAS No. 2034348-23-5

2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide

Cat. No.: B2864306
CAS No.: 2034348-23-5
M. Wt: 315.39
InChI Key: QYIAERWRRXMTHX-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the pyrazole and thiophene rings through a series of substitution and coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]furan-3-carboxamide: Lacks the thiophene ring, which may affect its chemical properties and applications.

    2,5-dimethyl-N-[2-(thiophen-3-yl)ethyl]furan-3-carboxamide: Lacks the pyrazole ring, which may influence its biological activity.

    2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide: Contains a benzene ring instead of a furan ring, which may alter its reactivity and applications.

Uniqueness

The presence of the furan, pyrazole, and thiophene rings in 2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]furan-3-carboxamide makes it unique compared to similar compounds. This combination of rings can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-8-14(12(2)21-11)16(20)17-9-15(13-4-7-22-10-13)19-6-3-5-18-19/h3-8,10,15H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIAERWRRXMTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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